![molecular formula C14H26N2O3 B2975260 Tert-butyl N-(9-oxa-1-azaspiro[5.5]undecan-3-yl)carbamate CAS No. 2416230-57-2](/img/structure/B2975260.png)
Tert-butyl N-(9-oxa-1-azaspiro[5.5]undecan-3-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl N-(9-oxa-1-azaspiro[5.5]undecan-3-yl)carbamate is a chemical compound . It is also known as tert-butyl ((6r,9r)-1-oxa-4-azaspiro [5.5]undecan-9-yl)carbamate .
Molecular Structure Analysis
The InChI code for this compound is1S/C14H26N2O3/c1-13(2,3)19-12(17)16-11-4-5-14(15-10-11)6-8-18-9-7-14/h11,15H,4-10H2,1-3H3, (H,16,17) . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are bonded together. Physical And Chemical Properties Analysis
The molecular weight of Tert-butyl N-(9-oxa-1-azaspiro[5.5]undecan-3-yl)carbamate is 270.37 . It is a powder at room temperature .Wissenschaftliche Forschungsanwendungen
Protective Group Introduction in Amino Acids
Tert-butyl (2,4-dioxo-3-azaspiro [5,5] undecan-3-yl) carbonate (Boc-OASUD) has been described for the preparation of N-Boc-amino acids. It reacts with amino acids and their esters at room temperature, providing N-Boc-amino acids and their esters with good yields and purity. This method is highlighted for its ability to introduce the Boc group without racemization, offering a stable alternative to traditional reagents (B. L. Maheswara Rao et al., 2017).
Synthesis of Novel Spirocyclic Compounds
Research has developed efficient and scalable synthetic routes to tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a bifunctional compound that serves as a convenient starting point for further selective derivations, accessing chemical space complementary to piperidine ring systems. This compound and related intermediates are valuable for synthesizing novel compounds with potential applications in various fields (M. J. Meyers et al., 2009).
Polymer Stabilization
The compound 3,9-Bis(2-(3-(3-tert-butyl-4-hydroxy-5-methylphenyl)propionyloxy)-1, 1-dimethylethyl)-2,4,8,10-tetraoxaspiro[5.5] undecane (Sumilizer GA-80) exhibits a very effective synergistic stabilizing effect in combination with thiopropionate type antioxidants in polymers. The association through hydrogen bonding between phenolic and thiopropionate antioxidants is crucial for synergistic stabilization, offering insights into the design of more effective polymer stabilizers (Shin-ichi Yachigo et al., 1992).
Exploration in Medicinal Chemistry
Derivatives of 1-oxa-9-azaspiro[5.5]undecane have been explored as antibacterial agents, demonstrating the potential of spirocyclic derivatives in the development of new therapeutic agents. This research underscores the utility of these compounds in synthesizing new fluoroquinolone derivatives with activity against specific bacterial strains, expanding the arsenal of antibacterial agents (A. Lukin et al., 2022).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
tert-butyl N-(9-oxa-1-azaspiro[5.5]undecan-3-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O3/c1-13(2,3)19-12(17)16-11-4-5-14(15-10-11)6-8-18-9-7-14/h11,15H,4-10H2,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHOUQTGVMJVZMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC2(CCOCC2)NC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl N-(9-oxa-1-azaspiro[5.5]undecan-3-yl)carbamate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

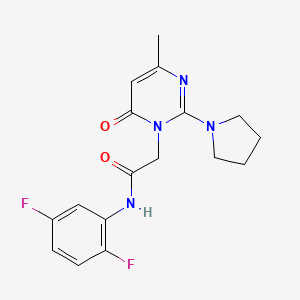
![3-[(2-Ethoxynaphthalene-1-carbonyl)amino]-1-benzofuran-2-carboxamide](/img/structure/B2975179.png)
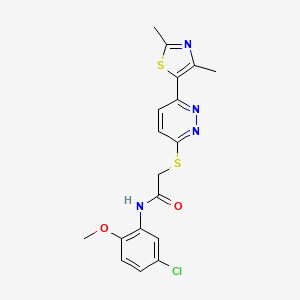
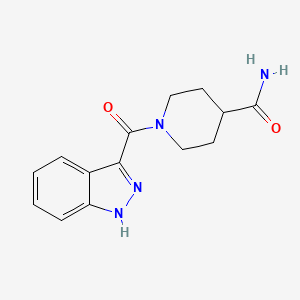


![(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(2-bromophenyl)methanone](/img/structure/B2975185.png)
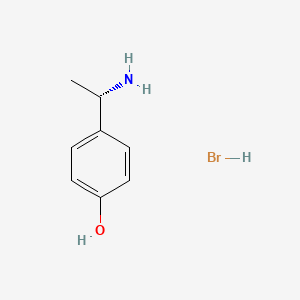
![N-[3-[2-(4-chlorophenyl)sulfonyl-3-phenyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2975188.png)
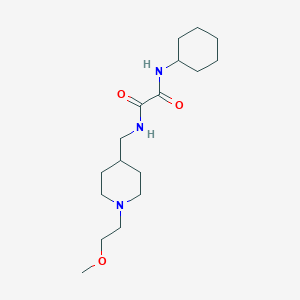
![7-Chloro-1-(2-methoxyphenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2975192.png)
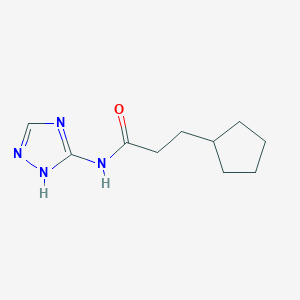
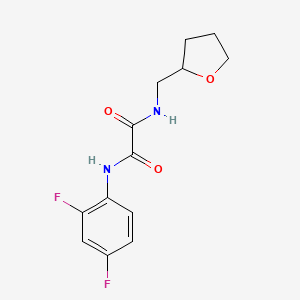
![N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2975199.png)